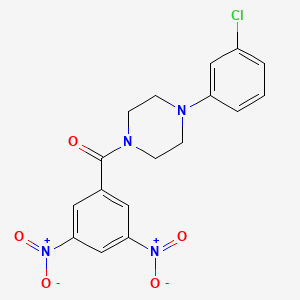

(4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone

Description

This compound is a piperazine derivative featuring a 3-chlorophenyl substituent at the 4-position of the piperazine ring and a 3,5-dinitrophenyl group attached via a methanone bridge. Its molecular formula is C₁₇H₁₄ClN₅O₄, with an average molecular mass of 403.78 g/mol. The 3-chlorophenyl group confers lipophilicity, while the electron-withdrawing nitro groups on the aryl ketone may influence reactivity and binding interactions.

Properties

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-(3,5-dinitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O5/c18-13-2-1-3-14(10-13)19-4-6-20(7-5-19)17(23)12-8-15(21(24)25)11-16(9-12)22(26)27/h1-3,8-11H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZKYQKBZPMUGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone typically involves the reaction of 3,5-dinitrobenzoyl chloride with 3-chlorophenylpiperazine under controlled conditions4-(3-Chlorophenyl)-1-piperazinylmethanone .... The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction4-(3-Chlorophenyl)-1-piperazinylmethanone ....

Industrial Production Methods

In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity4-(3-Chlorophenyl)-1-piperazinylmethanone .... Continuous flow reactors and automated systems can be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The nitro groups can be further oxidized under specific conditions.

Reduction: : The nitro groups can be reduced to amino groups.

Substitution: : The chlorine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Typical reducing agents are tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).

Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: : Formation of dinitrobenzoic acids.

Reduction: : Formation of dinitroanilines.

Substitution: : Formation of various substituted phenyl derivatives.

Scientific Research Applications

(4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone: has several scientific research applications:

Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: : The compound can be used in biological studies to investigate the effects of nitro-containing compounds on biological systems.

Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone exerts its effects involves its interaction with molecular targets and pathways. The nitro groups can act as electrophiles, reacting with nucleophiles in biological systems. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound shares structural motifs with several pharmacologically relevant molecules:

| Compound Name | Key Structural Differences | Potential Applications | Reference |

|---|---|---|---|

| ND-7 () | Quinoline core with 3-chlorophenylpiperazine | Antibacterial (quinolone antibiotic) | |

| D8 () | Quinoline-4-carbonyl instead of dinitrophenyl | HDAC inhibition (hypothetical) | |

| (3,5-Dinitrophenyl)[4-(diphenylmethyl)-1-piperazinyl]methanone () | Diphenylmethyl vs. 3-chlorophenyl on piperazine | Not specified (structural analogue) | |

| 1-(3-Chlorophenyl)piperazine HCl () | Lacks dinitrophenylmethanone moiety | Serotonin receptor ligand | |

| 4-(3-Chlorophenyl)-1-piperazinylmethanone () | Isoxazole ring instead of dinitrophenyl | Potential kinase inhibitor |

Key Observations :

- Lipophilicity : The 3-chlorophenyl group contributes to higher logP values compared to unsubstituted piperazines (e.g., ), suggesting improved membrane permeability .

- Steric Effects : The diphenylmethyl substituent in introduces bulkiness, likely reducing solubility compared to the target compound’s 3-chlorophenyl group .

Physicochemical Properties

Data from and provide benchmarks for comparison:

Notes:

- The absence of reported melting points for the target compound highlights a gap in existing literature.

- Solubility challenges are common in dinitrophenyl derivatives due to hydrophobic nitro groups, necessitating formulation strategies like salt formation .

Biological Activity

(4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone, a compound with the molecular formula C17H15ClN4O5, belongs to the class of piperazine derivatives. Its unique structure incorporates both chlorophenyl and dinitrophenyl groups, which are known to influence its biological activity significantly. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dinitrobenzoyl chloride with 3-chlorophenylpiperazine. The reaction is conducted in organic solvents like dichloromethane or chloroform, using a base such as triethylamine to neutralize the hydrochloric acid produced during synthesis.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The nitro groups present in the structure can act as electrophiles, facilitating reactions with nucleophiles in cellular environments. Additionally, it may influence enzyme activity and receptor interactions, thereby modulating several biochemical pathways.

Antimicrobial Activity

Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to significant antimicrobial activity against various bacterial and fungal strains . The presence of the piperazine moiety is crucial for this activity, as it enhances interaction with microbial targets.

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Similar piperazine derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. These studies suggest that modifications in the piperazine structure can lead to enhanced antitumor efficacy .

Comparative Analysis

When compared to other similar compounds such as 4-(3-Chlorophenyl)piperazin-1-ylmethanone and 3,5-dinitrophenylpiperazine, this compound exhibits unique properties due to its dual functional groups. This versatility allows it to serve as a building block for further chemical modifications aimed at improving biological activity.

| Property | This compound | 4-(3-Chlorophenyl)piperazin-1-ylmethanone | 3,5-Dinitrophenylpiperazine |

|---|---|---|---|

| Molecular Formula | C17H15ClN4O5 | C16H16ClN3O | C12H10N4O5 |

| Antimicrobial Activity | Moderate to significant | Moderate | Low |

| Antitumor Activity | Potentially effective | Limited | Not established |

| Synthesis Complexity | Moderate | Low | Low |

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Antimicrobial Screening : A series of piperazine derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the piperazine structure significantly affected their efficacy .

- Antitumor Evaluation : In vitro studies on synthesized piperazine derivatives revealed promising results in inhibiting tumor cell proliferation. The presence of electron-withdrawing groups like nitro significantly enhanced their cytotoxicity against various cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.